Cas no 18431-25-9 (N-(Methylcarbamoyl) Sulfanilamide-N4-acetate)

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester
- methyl N-(4-acetamidophenyl)sulfonylcarbamate
- 18431-25-9
- N-(Methylcarbamoyl) Sulfanilamide-N4-acetate
- NS00067118
- EN300-27692796
- Methyl (N-acetylsulfanilyl)carbamate
- DTXSID40345866
- METHYL N-(4-ACETAMIDOBENZENESULFONYL)CARBAMATE
- Methyl [4-(acetylamino)phenyl]sulfonylcarbamate #
- Z2787458466
- Acetyl asulam
- WYSQQGOTBXOTIB-UHFFFAOYSA-N
-
- MDL: MFCD30569561
- インチ: InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
- InChIKey: WYSQQGOTBXOTIB-UHFFFAOYSA-N
- SMILES: C(NC1C=CC(S(NC(=O)OC)(=O)=O)=CC=1)(=O)C
計算された属性
- 精确分子量: 272.04669266g/mol
- 同位素质量: 272.04669266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- XLogP3: -0.4
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M329335-500mg |
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |
18431-25-9 | 500mg |
$741.00 | 2023-05-17 | ||
TRC | M329335-1000mg |
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |
18431-25-9 | 1g |
$1418.00 | 2023-05-17 | ||
Enamine | EN300-27692796-10.0g |
methyl N-(4-acetamidobenzenesulfonyl)carbamate |
18431-25-9 | 95.0% | 10.0g |
$3208.0 | 2025-03-21 | |
Enamine | EN300-27692796-0.5g |
methyl N-(4-acetamidobenzenesulfonyl)carbamate |
18431-25-9 | 95.0% | 0.5g |
$582.0 | 2025-03-21 | |
TRC | M329335-250mg |
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |
18431-25-9 | 250mg |
$391.00 | 2023-05-17 | ||
Enamine | EN300-27692796-0.25g |
methyl N-(4-acetamidobenzenesulfonyl)carbamate |
18431-25-9 | 95.0% | 0.25g |
$369.0 | 2025-03-21 | |
Enamine | EN300-27692796-5.0g |
methyl N-(4-acetamidobenzenesulfonyl)carbamate |
18431-25-9 | 95.0% | 5.0g |
$2163.0 | 2025-03-21 | |
1PlusChem | 1P007665-250mg |
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |
18431-25-9 | 95% | 250mg |
$518.00 | 2024-06-18 | |
1PlusChem | 1P007665-10g |
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |
18431-25-9 | 95% | 10g |
$4027.00 | 2023-12-19 | |
A2B Chem LLC | AD33789-500mg |
Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |
18431-25-9 | 95% | 500mg |
$885.00 | 2024-04-20 |
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate 関連文献
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
N-(Methylcarbamoyl) Sulfanilamide-N4-acetateに関する追加情報
Professional Introduction to N-(Methylcarbamoyl) Sulfanilamide-N4-acetate (CAS No. 18431-25-9)
N-(Methylcarbamoyl) Sulfanilamide-N4-acetate, a compound with the chemical identifier CAS No. 18431-25-9, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical and medicinal applications. The synthesis and application of this molecule have been the subject of extensive studies, contributing to advancements in drug design and therapeutic strategies.
The molecular structure of N-(Methylcarbamoyl) Sulfanilamide-N4-acetate consists of a sulfanilamide core appended with a methylcarbamoyl group and an acetate moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex pharmacophores. The sulfanilamide moiety is particularly noteworthy for its biological activity, which has been leveraged in the development of antimicrobial, anti-inflammatory, and anticancer agents.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards sulfanilamide derivatives due to their broad spectrum of biological activities. N-(Methylcarbamoyl) Sulfanilamide-N4-acetate has been investigated for its potential as a lead compound in the discovery of novel therapeutic agents. Its ability to interact with various biological targets has opened up avenues for treating a multitude of diseases. For instance, studies have highlighted its efficacy in inhibiting certain enzymes and receptors that are implicated in metabolic disorders and neurodegenerative diseases.
One of the most compelling aspects of N-(Methylcarbamoyl) Sulfanilamide-N4-acetate is its versatility in chemical modifications. Researchers have explored its utility as a building block for designing molecules with enhanced pharmacological properties. The introduction of different substituents at the methylcarbamoyl and acetate positions has led to the discovery of compounds with improved solubility, bioavailability, and target specificity. These modifications are crucial for optimizing drug-like characteristics, ensuring that the final therapeutic agents are both effective and safe for clinical use.
The synthesis of N-(Methylcarbamoyl) Sulfanilamide-N4-acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, which are essential for pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions have been instrumental in constructing the desired molecular framework. The optimization of these synthetic routes has been a focus of numerous research endeavors, aiming to streamline production processes and reduce costs.
Recent studies have also delved into the pharmacokinetic behavior of N-(Methylcarbamoyl) Sulfanilamide-N4-acetate. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for developing effective drug formulations. Preclinical studies have provided valuable insights into its metabolic pathways and potential interactions with other drugs. These findings have informed the design of dosage regimens that maximize therapeutic efficacy while minimizing adverse effects.
The potential applications of N-(Methylcarbamoyl) Sulfanilamide-N4-acetate extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals, where it can serve as an intermediate in the synthesis of pesticides and herbicides. Additionally, its ability to modulate biological processes suggests potential uses in biotechnology and material science. The compound's role as a versatile building block continues to inspire innovation across multiple scientific disciplines.
In conclusion, N-(Methylcarbamoyl) Sulfanilamide-N4-acetate (CAS No. 18431-25-9) represents a significant advancement in chemical research with profound implications for medicine and industry. Its structural complexity, biological activity, and synthetic versatility position it as a cornerstone compound in drug discovery efforts. As research progresses, we can anticipate further breakthroughs that will expand its utility and solidify its importance in modern science.
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